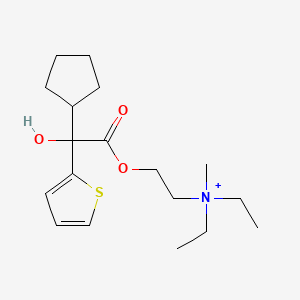
Penthienate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penthienate is a heteroarene.
Aplicaciones Científicas De Investigación
Application in Bladder Control
Penthienate has been studied for its effectiveness in managing the unstable bladder. Clarke (2005) compared three drug regimens including penthienate bromide, finding it more effective than imipramine/propantheline and equivalent to oxybutynin in improving urinary symptoms and urodynamic changes associated with an unstable bladder. This study highlights penthienate's potential application in urology, specifically in managing bladder instability (Clarke, 2005).
Role in Neurobehavioral Health
In a study evaluating the long-term neurobehavioral effects of exposure to pesticides including methyl parathion (related to penthienate in its chemical class), Ruckart et al. (2004) found that such exposure might be associated with changes in short-term memory, attention, and motor skills. This research provides insights into the potential neurological implications of exposure to chemical compounds related to penthienate (Ruckart et al., 2004).
Environmental Impact
Research by Jou (2008) on the degradation of pentachlorophenol, which shares structural similarities with penthienate, using zero-valence iron coupled with microwave energy, offers insights into environmental remediation techniques. This study suggests methodologies for the effective and environmentally friendly degradation of compounds related to penthienate, highlighting its relevance in environmental science (Jou, 2008).
Propiedades
Número CAS |
22064-27-3 |
|---|---|
Nombre del producto |
Penthienate |
Fórmula molecular |
C18H30NO3S+ |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C18H30NO3S/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3/q+1 |
Clave InChI |
NEMLPWNINZELKP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Otros números CAS |
22064-27-3 |
Números CAS relacionados |
60-44-6 (bromide) |
Sinónimos |
2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium penthienate penthienate bromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



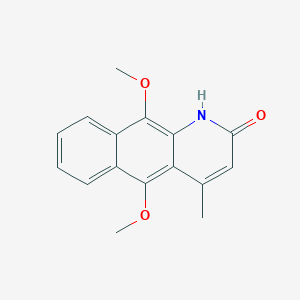
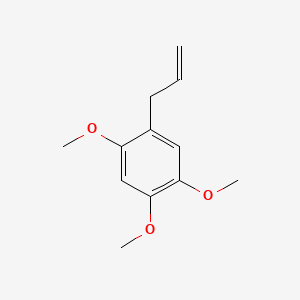
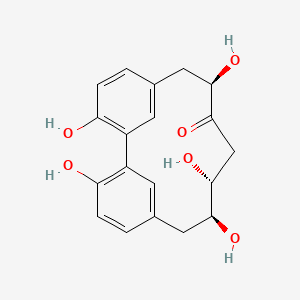
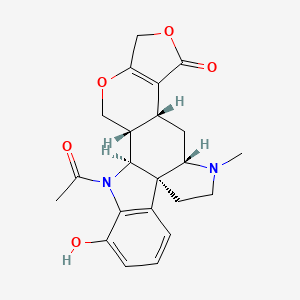
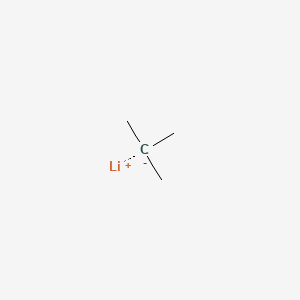
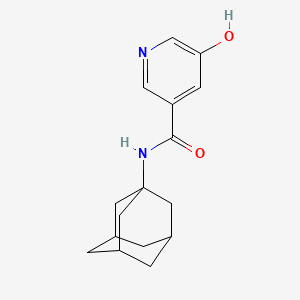
![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)
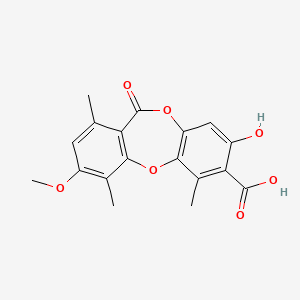
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
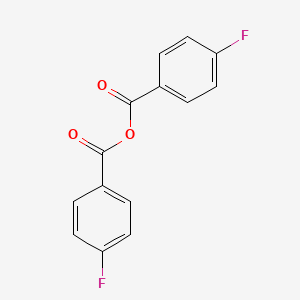
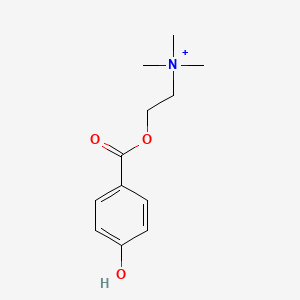
![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)